molecular formula C31H30ClNO4 B14938882 7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one

7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one

Cat. No.: B14938882
M. Wt: 516.0 g/mol
InChI Key: OPHCIESQXGGPPT-UHFFFAOYSA-N
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Description

The compound 7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one is a complex organic molecule that features a combination of quinoline, chromenone, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and chromenone intermediates, followed by their coupling through an ether linkage.

    Preparation of Quinoline Intermediate: The quinoline intermediate can be synthesized via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Preparation of Chromenone Intermediate: The chromenone intermediate is often synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reaction: The final step involves the coupling of the quinoline and chromenone intermediates through an ether linkage, typically using reagents such as potassium carbonate and dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or chromenone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures and pressures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

    Oxidation Products: Quinoline N-oxides, chromenone derivatives.

    Reduction Products: Reduced quinoline or chromenone derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the chlorophenyl ring.

Scientific Research Applications

7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in the body.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which are known for their antimalarial properties.

    Chromenone Derivatives: Compounds such as coumarin and its derivatives, which have various biological activities including anticoagulant and antimicrobial properties.

    Chlorophenyl Derivatives: Compounds like chlorpromazine, which is used as an antipsychotic medication.

Uniqueness

7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one: is unique due to its combination of quinoline, chromenone, and chlorophenyl groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H30ClNO4

Molecular Weight

516.0 g/mol

IUPAC Name

7-[2-[4-(4-chlorophenyl)-2,2,4,7-tetramethyl-3H-quinolin-1-yl]-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C31H30ClNO4/c1-19-6-13-25-26(14-19)33(30(3,4)18-31(25,5)21-7-9-22(32)10-8-21)28(34)17-36-23-11-12-24-20(2)15-29(35)37-27(24)16-23/h6-16H,17-18H2,1-5H3

InChI Key

OPHCIESQXGGPPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(CC(N2C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C)(C)C)(C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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